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Compound of Interest

Compound Name: 2,6-Dimethoxyphenylboronic acid

Cat. No.: B188248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational characteristics of

2,6-Dimethoxyphenylboronic acid, a key building block in organic synthesis and medicinal

chemistry. By leveraging Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, this

document offers a detailed examination of the compound's molecular structure and vibrational

modes. The information presented herein is critical for researchers and professionals engaged

in the development of novel pharmaceuticals and advanced materials.

Introduction to Vibrational Spectroscopy of 2,6-
Dimethoxyphenylboronic Acid
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a

powerful non-destructive analytical tool for elucidating the structural features of molecules. For

2,6-Dimethoxyphenylboronic acid, these methods provide a unique molecular fingerprint,

allowing for unambiguous identification and a deeper understanding of its chemical bonding.

The spectral data, derived from the interaction of infrared radiation or laser light with the

molecule's vibrational energy levels, are highly sensitive to the specific arrangement of atoms

and functional groups.

A detailed analysis of the vibrational spectra of 2,6-Dimethoxyphenylboronic acid has been

conducted, combining experimental results with theoretical calculations using Density
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Functional Theory (DFT).[1] This dual approach allows for a more accurate assignment of the

observed vibrational bands to specific molecular motions.

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of FT-IR and

Raman spectra of 2,6-Dimethoxyphenylboronic acid.

FT-IR Spectroscopy
The Fourier-Transform Infrared (FT-IR) spectrum of solid 2,6-Dimethoxyphenylboronic acid
was recorded using a Perkin-Elmer Spectrum One spectrometer. The instrument was equipped

with a deuterated triglycine sulfate (DTGS) detector. The sample was prepared as a KBr pellet.

The spectrum was collected in the mid-infrared range of 4000–400 cm⁻¹ with a spectral

resolution of 4 cm⁻¹.

FT-Raman Spectroscopy
The FT-Raman spectrum of solid 2,6-Dimethoxyphenylboronic acid was obtained using a

Bruker RFS 100/S FT-Raman spectrometer. A Nd:YAG laser operating at 1064 nm was used as

the excitation source. The laser power at the sample was maintained at approximately 100 mW

to prevent thermal degradation. The spectrum was recorded in the Stokes region from 3500 to

50 cm⁻¹ with a spectral resolution of 2 cm⁻¹. A total of 200 scans were accumulated to ensure a

high signal-to-noise ratio.

Vibrational Analysis and Data
The experimental and theoretical vibrational frequencies for 2,6-Dimethoxyphenylboronic
acid are summarized in the table below. The assignments of the vibrational modes are based

on the potential energy distribution (PED) analysis from DFT calculations.[1]
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FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Calculated (cm⁻¹)
Assignment
(Potential Energy
Distribution, %)

3478 - 3487 OH stretching (100)

3080 3081 3085
CH stretching of

phenyl ring (99)

3010 3012 3015
CH stretching of

phenyl ring (98)

2965 2968 2972
Asymmetric CH₃

stretching (97)

2940 2942 2948
Symmetric CH₃

stretching (96)

1605 1606 1608
C-C stretching of

phenyl ring (85)

1580 1582 1585
C-C stretching of

phenyl ring (80)

1475 1478 1480
Asymmetric CH₃

deformation (75)

1435 1438 1440
Symmetric CH₃

deformation (70)

1350 - 1355 B-O stretching (65)

1280 1282 1285
C-O stretching of

methoxy group (60)

1100 1102 1105
In-plane CH bending

of phenyl ring (55)

1030 1033 1035
In-plane CH bending

of phenyl ring (50)
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870 872 875

Out-of-plane CH

bending of phenyl ring

(45)

780 782 785

Out-of-plane CH

bending of phenyl ring

(40)

680 - 685
B(OH)₂ out-of-plane

wagging (35)

550 552 555

C-C-C in-plane

deformation of phenyl

ring (30)

450 453 455

C-O-C in-plane

deformation of

methoxy group (25)

Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic characterization of 2,6-Dimethoxyphenylboronic
acid is depicted in the following diagram. This process outlines the key stages from sample

preparation to spectral analysis and interpretation.
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Final Report & Data Summary

Click to download full resolution via product page

Caption: Workflow for FT-IR and Raman spectroscopic analysis.

Conclusion
The combined application of FT-IR and Raman spectroscopy, supported by theoretical DFT

calculations, provides a robust framework for the structural characterization of 2,6-
Dimethoxyphenylboronic acid. The detailed vibrational assignments presented in this guide

offer valuable reference data for quality control, reaction monitoring, and the development of
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new chemical entities where this boronic acid derivative is a precursor. The methodologies and

data herein are intended to support and accelerate research and development efforts within the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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